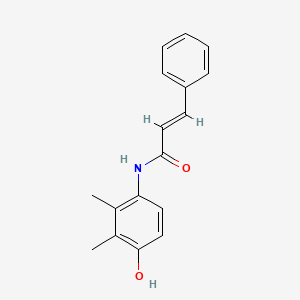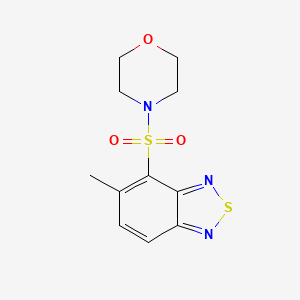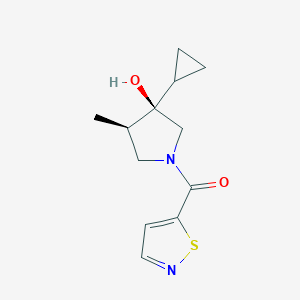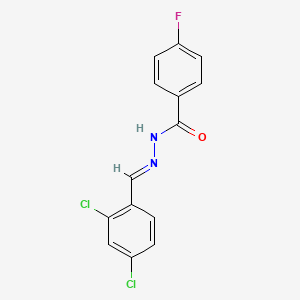
N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.125928785 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylacrylamide and similar compounds have been studied for their potential as corrosion inhibitors. For example, Salarvand et al. (2017) explored the inhibition performance of related compounds for steel in acidic conditions, noting high inhibition efficiency at certain concentrations. Their adsorption behavior was found to obey the Langmuir adsorption isotherm, suggesting potential applications in protecting metals from corrosion (Salarvand et al., 2017).
Optoelectronic Device Application
Compounds structurally similar to this compound have been synthesized and evaluated for their use in optoelectronic devices. Wu, Lin, and Liou (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for examining their optical and electrochromic behaviors. These materials showed promise for use in electrochromic devices due to their high coloration efficiency and electrochemical stability (Wu, Lin, & Liou, 2019).
Drug Delivery Systems
Related compounds have been investigated for their potential in biomedical applications, such as in drug delivery systems. Xu, Kang, and Neoh (2006) synthesized well-defined triblock copolymers that could be used for creating smart hydrogels with both temperature- and pH-sensitive behavior. These hydrogels, which exhibited controlled swelling and deswelling kinetics, could have significant applications in tissue engineering and targeted drug delivery (Xu, Kang, & Neoh, 2006).
Hydroxylation Reactions
The hydroxylation reactions involving compounds similar to this compound have been studied for various applications. Xia et al. (2016) explored a catalytic system for the hydroxylation of (hetero)aryl halides, which could have implications in chemical synthesis processes (Xia et al., 2016).
Antimicrobial Compound Degradation
Compounds with structural similarities have been researched for their role in the degradation of antimicrobial compounds. Li et al. (2020) investigated the degradation of a dimethylphenol compound in water using advanced oxidation processes, which could have environmental implications (Li et al., 2020).
Eigenschaften
IUPAC Name |
(E)-N-(4-hydroxy-2,3-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-13(2)16(19)10-9-15(12)18-17(20)11-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLXOZPBILBPSM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)

![(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)

![1-({6-BENZYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE](/img/structure/B5535630.png)
![(4E)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5535642.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)
![[2,4-dibromo-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B5535656.png)
![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)
![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)

![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
